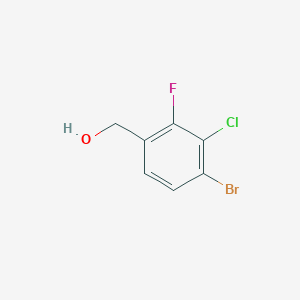

4-Bromo-3-chloro-2-fluorobenzyl alcohol

Description

Contextualization of Multi-Halogenated Benzyl (B1604629) Alcohols in Modern Chemical Research

Multi-halogenated benzyl alcohols are aromatic compounds that contain more than one halogen atom, such as fluorine, chlorine, bromine, or iodine, attached to the benzene (B151609) ring. The incorporation of multiple halogens can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com For instance, fluorine atoms can enhance metabolic stability and binding interactions, while bromine and chlorine can provide reactive sites for further chemical modifications, such as cross-coupling reactions.

These unique characteristics make multi-halogenated benzyl alcohols highly valuable in drug discovery and development. They are often used as starting materials or key intermediates in the synthesis of a wide range of biologically active compounds. Their structural diversity allows chemists to fine-tune the properties of new molecules to achieve desired therapeutic effects.

Significance of 4-Bromo-3-chloro-2-fluorobenzyl alcohol as a Research Building Block

This compound is a prime example of a multi-halogenated benzyl alcohol that has gained significance as a research building block in organic synthesis. Its specific substitution pattern, with three different halogens at distinct positions on the benzene ring, offers a unique combination of properties and reactive sites. This trifunctional arrangement provides chemists with a powerful tool for constructing complex molecular architectures with a high degree of control.

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 1702154-18-4 |

| Molecular Formula | C₇H₅BrClFO |

| Molecular Weight | 239.47 g/mol |

| IUPAC Name | (4-bromo-3-chloro-2-fluorophenyl)methanol |

Historical Development of Halogenated Aromatic Alcohol Synthesis Methodologies

The synthesis of halogenated aromatic alcohols has evolved significantly over the years, driven by the increasing demand for these compounds in various fields of research and industry. Historically, the introduction of halogens onto an aromatic ring was often achieved through electrophilic aromatic substitution reactions. These methods, while effective, can sometimes lack regioselectivity, leading to mixtures of products that require tedious purification steps. nih.gov

Later, more controlled methods were developed, such as the Sandmeyer reaction, which allows for the introduction of a halogen at a specific position via a diazonium salt intermediate. This provided a significant improvement in regioselectivity and expanded the scope of accessible halogenated aromatic compounds.

In more recent times, the field of organic synthesis has witnessed the emergence of even more sophisticated and selective halogenation techniques. These include:

Directed ortho-metalation (DoM): This strategy uses a directing group to guide a metalating agent to a specific ortho position on the aromatic ring, allowing for the subsequent introduction of a halogen with high precision.

Halogen dance reactions: These reactions involve the migration of a halogen atom to a different position on the aromatic ring, often driven by thermodynamic or kinetic factors.

Enzymatic halogenation: The discovery of halogenase enzymes has opened up new possibilities for the green and highly selective halogenation of aromatic compounds under mild reaction conditions.

Furthermore, modern methods for the conversion of other functional groups into halogens have also been developed. For example, the deoxygenative halogenation of alcohols provides a direct route to alkyl and benzyl halides. acs.orgresearchgate.net One of the most well-known methods is the Appel reaction, which uses a phosphine (B1218219) and a carbon tetrahalide to convert an alcohol to the corresponding halide. acs.org More recent advancements have focused on using milder and less toxic reagents. acs.orgorganic-chemistry.org These advanced methodologies have greatly expanded the toolbox of synthetic chemists, enabling the efficient and selective preparation of a wide array of halogenated aromatic alcohols, including complex multi-halogenated structures like this compound.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-chloro-2-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFPQRGHKZBNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Chloro 2 Fluorobenzyl Alcohol and Its Halogenated Benzyl Alcohol Congeners

Strategies for Carbon-Halogen Bond Formation in Aromatic Systems

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. The specific placement of bromine, chlorine, and fluorine atoms in the target molecule necessitates controlled and selective halogenation techniques.

Directed halogenation is primarily achieved through electrophilic aromatic substitution, a reaction class where an electrophile attacks the electron-rich benzene (B151609) ring, leading to the replacement of a hydrogen atom. libretexts.orgmsu.edu For halogens like chlorine and bromine, the reaction typically requires a Lewis acid catalyst, such as iron(III) halides (FeCl₃, FeBr₃) or aluminum halides (AlCl₃, AlBr₃), to increase the electrophilicity of the halogen molecule. libretexts.orgwikipedia.org

The mechanism involves the catalyst polarizing the halogen-halogen bond, creating a potent electrophile that is then attacked by the aromatic ring. This attack temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgnumberanalytics.com Aromaticity is restored when a proton is lost from the carbon bearing the new halogen. libretexts.org

The position of halogenation on a substituted benzene ring is dictated by the electronic properties of the substituents already present. These groups can be classified as either activating (electron-donating) or deactivating (electron-withdrawing) and direct incoming electrophiles to specific positions (ortho, meta, or para). Halogens themselves are an interesting case, as they are deactivating due to their inductive electron-withdrawing effect but direct incoming electrophiles to the ortho and para positions because of their ability to donate a lone pair of electrons through resonance. masterorganicchemistry.com The synthesis of a tri-halogenated compound like 4-bromo-3-chloro-2-fluorobenzyl alcohol would therefore depend on the sequential introduction of halogens, with the directing effects of the previously installed groups guiding the position of the next.

| Reaction Type | Reagents | Catalyst | Electrophile |

| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | Cl⁺ |

| Bromination | Br₂ | FeBr₃ or AlBr₃ | Br⁺ |

| Iodination | I₂ | Oxidizing Agent (e.g., HNO₃) | I⁺ |

This interactive table summarizes common reagents and catalysts used in electrophilic aromatic halogenation.

Halogen exchange reactions provide an alternative route for introducing specific halogens, particularly fluorine and iodine, which can be challenging to introduce via direct electrophilic substitution. These reactions involve the replacement of one halogen atom on an aryl halide with another. science.gov While some exchanges are possible on activated substrates, they often necessitate catalysis with metal complexes to proceed efficiently on less reactive aromatic systems. science.gov This methodology is crucial as it can convert a more readily available aryl chloride or bromide into a more reactive aryl iodide, or conversely, introduce a less reactive halogen in the final steps of a synthesis. science.gov Metal-halogen exchange, for instance using organolithium or Grignard reagents at low temperatures, can be used to introduce iodine at specific locations. msu.edu

Approaches for Hydroxyl Group Introduction and Functionalization

The conversion of various functional groups into the primary alcohol of a benzyl (B1604629) group is a key step in synthesizing benzyl alcohols. Common precursors include aromatic carboxylic acids, esters, aldehydes, and benzyl halides.

The reduction of aromatic carboxylic acids and their corresponding esters to benzyl alcohols is a fundamental transformation. This process typically requires strong reducing agents due to the stability of the carboxyl group. Traditional reagents include lithium aluminum hydride (LiAlH₄) and diborane. nih.gov

More recent and milder methods have been developed to improve functional group tolerance. For instance, sodium borohydride (B1222165), typically unreactive with carboxylic acids, can be used in conjunction with activating agents. nih.gov A patented procedure for the synthesis of 3-bromo-4-fluorobenzyl alcohol involves the reduction of 3-bromo-4-fluoro-benzoic acid by first converting it to a mixed anhydride (B1165640) with ethyl chloroformate, which is then reduced with an aqueous solution of sodium borohydride. google.com

Catalytic approaches offer greener alternatives. The selective hydrogenation of benzoic acid to benzyl alcohol has been achieved with high selectivity using a Pt/SnO₂ catalyst under relatively mild conditions (190 °C and 30 bar H₂). qub.ac.uk Another catalytic method involves the hydrosilylation of carboxylic acids using phenylsilane (B129415) (PhSiH₃) catalyzed by a manganese carbonyl complex, [MnBr(CO)₅], which effectively reduces a range of aromatic carboxylic acids to their corresponding alcohols. nih.govacs.org

| Precursor | Reagents/Catalyst | Conditions | Product | Yield |

| 4-Bromobenzoic acid | Borane reagent | 20 °C, 12h; then silica (B1680970) gel, MeOH, 50 °C, 3h | 4-Bromobenzyl alcohol | 93% chemicalbook.com |

| Benzoic acid | Pt/Sn₂ | 190 °C, 30 bar H₂ | Benzyl alcohol | >97% qub.ac.uk |

| 3-Bromo-4-fluoro-benzoic acid | 1. Ethyl chloroformate, 2. NaBH₄ | 0-20 °C | 3-Bromo-4-fluorobenzyl alcohol | N/A google.com |

| Phenylacetic acid | [MnBr(CO)₅], PhSiH₃ | 80 °C, 24h | 2-Phenylethanol | 93% nih.govacs.org |

This interactive table presents various research findings on the reduction of aromatic carboxylic acids to alcohols.

The reduction of aromatic aldehydes and ketones is a more straightforward method for producing benzyl alcohols. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its selectivity and mild reaction conditions; it readily reduces aldehydes and ketones without affecting other functional groups like esters or carboxylic acids. ugm.ac.idncert.nic.in The reaction is often carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695). Research has shown that using ultrasound irradiation can significantly accelerate the reduction of aldehydes with NaBH₄, leading to high yields in shorter reaction times. ugm.ac.id

For aromatic aldehydes that lack an alpha-hydrogen, the Cannizzaro reaction offers a different pathway. In the presence of a strong base, one molecule of the aldehyde is reduced to the corresponding benzyl alcohol while another is oxidized to a carboxylate salt. youtube.com Biocatalytic and photocatalytic methods are also emerging as sustainable alternatives for the conversion of benzaldehydes to benzyl alcohols. nih.govresearchgate.net

| Precursor | Reagents/Catalyst | Conditions | Product | Yield |

| Benzaldehyde (B42025) | NaBH₄ | Ultrasound, 15 min | Benzyl alcohol | High ugm.ac.id |

| 4-Ethoxy-3-methoxy benzaldehyde | NaBH₄ | Ultrasound | 4-Ethoxy-3-methoxybenzyl alcohol | 94% ugm.ac.id |

| Benzaldehyde (2 molecules) | Potassium Hydroxide (B78521) (strong base) | N/A | Benzyl alcohol and Potassium benzoate | N/A youtube.com |

This interactive table details findings on the reduction of aromatic aldehydes to benzyl alcohols.

The synthesis of benzyl alcohols from benzyl halides, particularly benzyl chloride, is a common industrial process. nih.gov The reaction is a nucleophilic substitution where the halide is displaced by a hydroxide ion. brainly.in This hydrolysis can be performed by reacting the benzyl halide with water, often at elevated temperatures and pressures to facilitate the reaction. google.com The use of an aqueous alkaline solution, such as sodium hydroxide or sodium carbonate, can also effectively drive the conversion to benzyl alcohol. google.com The process can be run continuously in a hydrolysis zone designed for liquid-phase reactions under high temperature and pressure. google.com

While less common, the conversion of benzylamines to benzyl alcohols can also be achieved, typically through diazotization with nitrous acid followed by hydrolysis of the resulting diazonium salt.

| Precursor | Reagents | Conditions | Product |

| Benzyl chloride | Water | 80° to 180° C, 2 to 240 min | Benzyl alcohol google.com |

| Benzyl chloride | Aqueous alkaline solution (e.g., NaOH) | Elevated temperature and pressure | Benzyl alcohol google.com |

This interactive table summarizes methods for the hydrolysis of benzyl halides.

Multi-Step Synthetic Sequences for Complex Halogenation Patterns

The arrangement of three different halogen atoms and a hydroxymethyl group on the benzene ring of this compound presents a significant synthetic challenge. The regioselectivity of the halogenation steps is crucial and is governed by the directing effects of the substituents already present on the ring. A plausible synthetic approach would involve a series of electrophilic aromatic substitutions on a suitably substituted toluene (B28343) derivative, followed by functional group manipulations.

A potential linear synthetic sequence could commence with a commercially available di-substituted toluene, such as 2-fluoro-4-bromotoluene. The directing effects of the fluorine (ortho-, para-directing) and bromine (ortho-, para-directing) atoms, along with the methyl group (ortho-, para-directing), must be carefully considered for the introduction of the third halogen, chlorine. Subsequent oxidation of the methyl group to a formyl group would yield the corresponding benzaldehyde, which can then be reduced to the target benzyl alcohol.

Convergent and Divergent Synthesis Strategies

In the context of synthesizing libraries of halogenated benzyl alcohols, both convergent and divergent strategies can be envisioned.

A divergent synthesis approach would be highly effective for creating a range of analogs from a common intermediate. For instance, a key intermediate such as a polysubstituted benzaldehyde could be synthesized in bulk. This central precursor could then be subjected to a variety of reduction conditions or further functionalization of the aromatic ring to yield a diverse library of benzyl alcohol derivatives. This strategy is efficient when multiple related final products are desired from a single, complex core structure.

Stereoselective Synthesis Considerations

The final step in the proposed synthesis of this compound is the reduction of the corresponding benzaldehyde. Since the target molecule is achiral, the reduction itself does not generate a stereocenter. However, in the synthesis of related chiral halogenated benzyl alcohol congeners, where the benzylic carbon becomes a stereocenter, stereoselective synthesis would be of utmost importance.

The stereoselective reduction of a prochiral ketone or aldehyde to a chiral alcohol can be achieved using various methods. One common approach is the use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands. Catalytic asymmetric hydrogenation, employing chiral metal complexes (e.g., ruthenium, rhodium, or iridium-based catalysts with chiral phosphine (B1218219) ligands), is another powerful technique that can provide high enantioselectivity. The choice of catalyst and reaction conditions is critical and often requires screening to achieve the desired level of stereocontrol for a specific substrate.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of a multi-step synthesis is heavily reliant on the optimization of each individual reaction. Factors such as the choice of catalysts, reagents, solvents, and reaction temperature can significantly impact the yield and purity of the desired product.

Catalytic Systems and Reagent Selection

The reduction of the intermediate, 4-bromo-3-chloro-2-fluorobenzaldehyde, to the corresponding benzyl alcohol is a critical step where catalyst and reagent selection plays a pivotal role. A variety of reducing agents can be employed for this transformation.

Hydride-Based Reagents: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. It is generally effective for this type of transformation and offers the advantage of operational simplicity. For less reactive aldehydes or to achieve faster reaction rates, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) could be used, although with a potential decrease in chemoselectivity if other reducible functional groups are present.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. It is a clean and efficient method, often providing high yields. The choice of catalyst is crucial for both activity and selectivity.

| Catalyst System | Substrate Example | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| Fe(II) complex | Aromatic aldehydes with electron-withdrawing groups | Ethanol | 40 | 30 | >99 | nih.govacs.org |

| Mn(I) PNP pincer complex | 4-Fluorobenzaldehyde | Ethanol | 25 | 50 | >99 | nih.govacs.org |

| Ru/CMK-3 | Benzaldehyde derivatives | Not specified | Not specified | Not specified | High | researchgate.net |

| Sodium Borohydride | p-Chlorobenzaldehyde | Solvent-free | Room Temp | N/A | 100 | sciforum.net |

This table presents a selection of catalytic systems for the reduction of substituted benzaldehydes, demonstrating the variety of effective methods available. The specific conditions and yields are dependent on the exact substrate and catalyst used.

Research has shown that iron(II) complexes can exhibit noble-metal-like activity in the hydrogenation of aldehydes, particularly those with electron-withdrawing halogen substituents. nih.govacs.org Similarly, manganese(I) pincer complexes have been demonstrated to be highly efficient for the chemoselective hydrogenation of aldehydes under mild, base-free conditions. nih.govacs.org Ruthenium supported on ordered mesoporous carbon (Ru/CMK-3) has also been shown to be an active catalyst for the hydrogenation of benzaldehyde derivatives. researchgate.net

Solvent Effects and Reaction Thermodynamics

The choice of solvent can have a profound impact on the rate, selectivity, and yield of the reduction reaction. For reductions with metal hydrides like sodium borohydride, protic solvents such as ethanol or methanol are commonly used as they can activate the reducing agent. However, the stability of the reducing agent in these solvents must be considered. Aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used with stronger reducing agents like lithium aluminum hydride.

In catalytic hydrogenation, the solvent must be able to dissolve the substrate and be inert under the reaction conditions. Ethanol is a common choice for the hydrogenation of substituted benzaldehydes using various metal catalysts. nih.govacs.org Some studies have even explored solvent-free conditions for the reduction of aldehydes with sodium borohydride, which offers environmental benefits and can lead to very high conversions in short reaction times. sciforum.net

The thermodynamics of the reaction, particularly the reaction enthalpy, will influence the required reaction temperature and the potential for side reactions. The reduction of an aldehyde to an alcohol is generally an exothermic process. Careful temperature control is important to prevent over-reduction or other undesired side reactions.

Yield Enhancement and Purity Control in Laboratory Scale

Maximizing the yield and ensuring the high purity of the final product are critical objectives in laboratory-scale synthesis. Several strategies can be employed to achieve this.

Reaction Monitoring: Close monitoring of the reaction progress using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time. This prevents the formation of byproducts due to prolonged reaction times or incomplete conversion of the starting material.

Purification Techniques: After the reaction is complete, the crude product must be purified to remove any unreacted starting materials, reagents, and byproducts. For solid products like many substituted benzyl alcohols, crystallization is a powerful purification technique. The choice of solvent is critical for effective crystallization, and a systematic approach to solvent screening can lead to the formation of high-purity crystals. Studies on the crystallization mechanisms of halogenated benzyl alcohols have highlighted the importance of both strong (O-H···O) and weak (C-H···X, π···π) intermolecular interactions in the formation of the crystal lattice. nih.govresearchgate.netnih.govresearchgate.net

For liquid or low-melting solid products, or when crystallization is not effective, column chromatography on silica gel is a common and effective purification method. The appropriate solvent system (eluent) must be determined to achieve good separation of the desired product from impurities. chegg.com

By carefully selecting the synthetic strategy, optimizing reaction conditions for each step, and employing appropriate purification techniques, this compound and its congeners can be synthesized with high yield and purity, enabling their use in further chemical research and development.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Chloro 2 Fluorobenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in various NMR experiments, the precise connectivity of atoms can be determined.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 4-Bromo-3-chloro-2-fluorobenzyl alcohol is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton.

Aromatic Region: The benzene (B151609) ring has two remaining protons. Due to the substitution pattern, these protons (H-5 and H-6) are adjacent and will appear as an AX or AB spin system. They will exhibit coupling to each other (ortho coupling, ³JHH) and smaller couplings to the fluorine atom at C-2.

H-6: This proton is ortho to the bromine atom and meta to the chlorine atom. It is expected to resonate further downfield. It will appear as a doublet due to ortho coupling with H-5, with further splitting from a four-bond coupling to the fluorine atom (⁴JHF).

H-5: This proton is ortho to the chlorine atom and meta to the bromine atom. It will appear as a doublet of doublets (or a more complex multiplet) due to ortho coupling with H-6 and a five-bond coupling to the fluorine atom (⁵JHF).

Methylene Protons (-CH₂OH): The two protons of the benzylic alcohol group are chemically equivalent and are expected to appear as a singlet. However, coupling to the hydroxyl proton (if not exchanged with a deuterated solvent) or to the fluorine atom at the ortho position (C-2) could lead to a doublet or a triplet. The four-bond coupling (⁴JHF) between the fluorine and the methylene protons is often observed.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet but can couple with the adjacent methylene protons to form a triplet. In solvents like DMSO-d₆, this coupling is more readily observed.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 7.6 - 7.8 | d or dd | ³JH5-H6 ≈ 8-9 Hz; ⁴JH6-F2 ≈ 2-4 Hz |

| H-5 | 7.2 - 7.4 | d or dd | ³JH5-H6 ≈ 8-9 Hz; ⁵JH5-F2 ≈ 1-2 Hz |

| -CH₂- | 4.6 - 4.8 | d or s | ⁴JCH₂-F2 ≈ 1-3 Hz (if coupled); singlet if no coupling |

| -OH | Variable (1.5 - 5.5) | s (broad) or t | ³JOH-CH₂ ≈ 5-7 Hz (if coupled) |

Predicted ¹H NMR data for this compound in CDCl₃.

Carbon (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are significantly influenced by the electronegativity and resonance effects of the halogen substituents. The fluorine atom will also cause C-F coupling, splitting the signals of nearby carbons.

Aromatic Carbons:

C-2 (bearing F): This carbon will show the largest effect from the fluorine, appearing as a doublet with a large one-bond coupling constant (¹JCF). Its chemical shift will be significantly downfield due to the electronegativity of fluorine.

C-1 (bearing CH₂OH): This carbon will appear as a doublet due to two-bond coupling with the fluorine (²JCF).

C-3 (bearing Cl): This carbon will also be a doublet due to two-bond coupling with the fluorine (²JCF). Its shift is influenced by both the adjacent fluorine and the attached chlorine.

C-4 (bearing Br): The signal for this carbon will be split by a three-bond coupling to the fluorine (³JCF).

C-5 and C-6: These carbons will also show smaller couplings to the fluorine atom.

Methylene Carbon (-CH₂OH): This benzylic carbon signal is expected in the range of 60-65 ppm and may show a small three-bond coupling to the fluorine atom (³JCF).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 (C-F) | 158 - 162 | ¹JCF ≈ 245-255 Hz |

| C-4 (C-Br) | 115 - 120 | ³JCF ≈ 3-5 Hz |

| C-1 (C-CH₂OH) | 130 - 135 | ²JCF ≈ 15-20 Hz |

| C-3 (C-Cl) | 125 - 130 | ²JCF ≈ 20-25 Hz |

| C-6 | 128 - 132 | ³JCF ≈ 3-6 Hz |

| C-5 | 118 - 122 | ⁴JCF ≈ 1-3 Hz |

| -CH₂OH | 60 - 65 | ³JCF ≈ 1-4 Hz |

Predicted ¹³C NMR data for this compound.

Fluorine (¹⁹F) NMR Spectral Analysis and Halogen Effects

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. huji.ac.il For this compound, the spectrum will show a single resonance for the fluorine atom at the C-2 position. The chemical shift is influenced by the other substituents on the ring. The signal will be split into a complex multiplet due to couplings with the neighboring aromatic protons (H-6 and H-5) and potentially the methylene protons. The chemical shift for a fluorine atom ortho to a chlorobenzyl group is typically in the range of -110 to -140 ppm relative to CFCl₃. beilstein-journals.orgcolorado.edu The presence of multiple halogens creates a complex electronic environment, with the electron-withdrawing nature of chlorine and the steric bulk of bromine influencing the shielding of the fluorine nucleus.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign all proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship. It would also show a correlation between the -OH and -CH₂- protons if coupling is present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would connect the H-5 signal to the C-5 signal, the H-6 signal to the C-6 signal, and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include:

The methylene protons to C-1, C-2, and C-6.

H-5 to C-1, C-3, and C-4.

H-6 to C-1, C-2, and C-4. These correlations would unambiguously establish the entire molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify functional groups by probing their vibrational modes.

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group, indicative of hydrogen bonding. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. theaic.org The aliphatic C-H stretching of the methylene group will be observed in the 2850-2960 cm⁻¹ region. theaic.org

C=C Aromatic Stretch: Several bands of medium to strong intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring skeletal vibrations.

C-O Stretch: The C-O stretching of the primary alcohol will give rise to a strong band in the IR spectrum, typically around 1050 cm⁻¹.

C-X Stretches (C-F, C-Cl, C-Br): The carbon-halogen stretching vibrations occur in the fingerprint region.

The C-F stretch will appear as a strong band in the 1200-1300 cm⁻¹ region.

The C-Cl stretch is expected in the 700-850 cm⁻¹ range. theaic.org

The C-Br stretch will be found at lower wavenumbers, typically between 500 and 650 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would be expected to show a strong band for the phenyl ring breathing mode around 1000 cm⁻¹. researchgate.net The symmetric C-X stretches are often more intense in the Raman spectrum compared to the IR.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Weak | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3050-3100 | Medium | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium | Medium |

| Aromatic C=C Stretch | 1450-1600 | Strong | Strong-Medium |

| C-F Stretch | 1200-1300 | Medium | Strong |

| C-O Stretch | 1030-1080 | Weak | Strong |

| C-Cl Stretch | 700-850 | Strong | Medium |

| C-Br Stretch | 500-650 | Strong | Weak |

Predicted vibrational frequencies for this compound.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and formula of a compound, as well as structural information based on its fragmentation pattern.

Molecular Ion (M⁺): The molecular formula is C₇H₅BrClFO. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak. The most abundant peaks in this cluster would be at m/z 238 (C₇H₅⁷⁹Br³⁵ClFO), m/z 240 (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl), and m/z 242 (C₇H₅⁸¹Br³⁷ClFO).

Fragmentation Analysis: Electron ionization (EI) would lead to several characteristic fragmentation pathways for a benzyl (B1604629) alcohol derivative.

Loss of H₂O: A peak corresponding to [M-18]⁺ is common for alcohols due to dehydration.

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the CH₂OH group can occur.

Loss of Halogens: Fragmentation involving the loss of Br, Cl, or F radicals or molecules like HBr and HCl can be expected.

Benzylic Cation: A very prominent fragmentation pathway for benzyl derivatives is the loss of the substituent on the benzylic carbon to form a stable tropylium (B1234903) ion or a substituted benzyl cation. thieme-connect.de For this molecule, loss of the -OH radical would lead to a [M-17]⁺ fragment, which would be the substituted benzyl cation (C₇H₄BrClF⁺). This fragment would also exhibit the characteristic isotopic pattern of Br and Cl.

| Ion/Fragment | Predicted m/z (for most abundant isotopes) | Identity |

| [M]⁺ | 238, 240, 242 | Molecular Ion |

| [M-OH]⁺ | 221, 223, 225 | Substituted Benzyl Cation |

| [M-H₂O]⁺ | 220, 222, 224 | Dehydration Product |

| [M-Cl]⁺ | 203, 205 | Loss of Chlorine |

| [M-Br]⁺ | 159 | Loss of Bromine |

Predicted major fragments in the mass spectrum of this compound.

Spectroscopic and Structural Analysis of this compound

A comprehensive review of the spectroscopic and structural data for the chemical compound this compound is not currently possible due to the absence of publicly available experimental data.

Despite extensive searches of chemical databases and the scientific literature, no specific experimental data for the spectroscopic characterization or structural elucidation of this compound could be located. This includes the absence of data for the following analytical techniques:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

X-ray Crystallography

Consequently, the detailed analysis and creation of data tables as requested for the sections on Spectroscopic Characterization and Structural Elucidation, including X-ray Crystallography and Advanced Spectroscopic Methods for Mechanistic Insights, cannot be provided.

The existence of the compound is confirmed through its listing by various chemical suppliers, and its CAS number is 1702154-18-4. However, this information does not extend to the detailed scientific data required for the requested article.

It is important to note that while spectroscopic data for related isomers such as 3-bromo-4-fluorobenzyl alcohol and other substituted benzyl alcohols are available, this information is not directly applicable to the specific substitution pattern of this compound and has therefore been excluded from this response to adhere strictly to the user's request.

Future research and publication of the analytical data for this compound would be necessary to fulfill the requirements of the proposed article structure.

Reactivity and Chemical Transformations of 4 Bromo 3 Chloro 2 Fluorobenzyl Alcohol

Reactions Involving the Benzyl (B1604629) Hydroxyl Group

The benzylic hydroxyl group is a primary site for a variety of chemical transformations, including oxidation, esterification, etherification, and conversion to halides.

The primary alcohol moiety of 4-bromo-3-chloro-2-fluorobenzyl alcohol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the synthesis of 4-bromo-3-chloro-2-fluorobenzaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate organic solvent like dichloromethane (B109758) (CH₂Cl₂) allow for the controlled conversion to the aldehyde while preventing over-oxidation.

For the formation of 4-bromo-3-chloro-2-fluorobenzoic acid, stronger oxidizing agents are required. nih.gov Common methods include the use of potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium trioxide (CrO₃) in an acidic medium (Jones oxidation). Another effective method involves the use of sodium hypochlorite (B82951) (NaClO₂) in the presence of a catalyst. guidechem.com These powerful oxidants ensure the complete conversion of the alcohol group to the carboxylic acid.

Table 1: Oxidation Reactions

| Starting Material | Product | Reagents | Reaction Type |

|---|---|---|---|

| This compound | 4-Bromo-3-chloro-2-fluorobenzaldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Mild Oxidation |

The hydroxyl group readily participates in esterification and etherification reactions. In a typical esterification process, the alcohol is reacted with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of an acid catalyst, like sulfuric acid, to yield the corresponding ester.

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the benzyl alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide) to form the corresponding ether. A documented example with a similar compound involves reacting 3-bromo-4-fluoro-benzyl alcohol with benzyl chloride in the presence of potassium tert-butoxide. google.com

Table 2: Esterification and Etherification

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Esterification | This compound + Carboxylic Acid (or derivative) | Benzyl Ester |

The conversion of the benzyl hydroxyl group into a benzyl halide is a key transformation that facilitates further nucleophilic substitution reactions. For instance, 4-bromo-3-chloro-2-fluorobenzyl bromide can be synthesized by treating the alcohol with a brominating agent.

Several reagents are effective for this conversion. thieme-connect.de One common method involves reacting the alcohol with phosphorus tribromide (PBr₃). Alternatively, reagents like N-Bromosaccharin in combination with triphenylphosphine (B44618) provide a mild and efficient route to the benzyl bromide under neutral conditions. thieme-connect.de Another approach uses thionyl chloride (SOCl₂) to produce the corresponding benzyl chloride. These benzyl halides are valuable intermediates in organic synthesis.

Aromatic Ring Transformations and Substituent Effects

The halogen atoms on the aromatic ring are strong deactivating groups due to their inductive electron withdrawal, making the ring less susceptible to electrophilic attack. However, they also create an electron-deficient ring system that can be amenable to nucleophilic aromatic substitution under certain conditions.

Nucleophilic aromatic substitution (SNAF) is a potential reaction pathway for this compound, particularly due to the presence of multiple electron-withdrawing halogen substituents. libretexts.orgmasterorganicchemistry.com In this type of reaction, a potent nucleophile attacks the aromatic ring and displaces one of the leaving groups, typically a halide ion. libretexts.org

The reaction is facilitated by the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orgnih.gov The rate of substitution often follows the trend F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com Therefore, a strong nucleophile, such as a methoxide (B1231860) or an amine, could potentially displace the fluorine atom, or one of the other halogens, especially under elevated temperatures. The precise regioselectivity would depend on the specific nucleophile and reaction conditions.

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are generally disfavored. The combined inductive effect of the three halogen atoms and the weakly deactivating hydroxymethyl group (-CH₂OH) significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.commsu.edu

However, under forced conditions with a powerful electrophile and a strong Lewis acid catalyst, a substitution reaction could potentially occur. masterorganicchemistry.comlibretexts.org The directing effects of the existing substituents would control the position of the incoming electrophile. All three halogens are ortho, para-directors, while the -CH₂OH group is also an ortho, para-director. The only available position on the ring is C-5 (meta to the -CH₂OH and fluorine, and ortho to the bromine). The directing effects of the substituents would need to be carefully considered to predict the outcome of any potential, albeit difficult, electrophilic substitution.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 4-Bromo-3-chloro-2-fluorobenzaldehyde |

| 4-Bromo-3-chloro-2-fluorobenzoic acid |

| 3-bromo-4-fluoro-benzyl alcohol |

| Pyridinium chlorochromate (PCC) |

| Dess-Martin periodinane (DMP) |

| Dichloromethane |

| Potassium permanganate |

| Chromium trioxide |

| Sodium hypochlorite |

| Sulfuric acid |

| Sodium hydride |

| Methyl iodide |

| Benzyl chloride |

| Potassium tert-butoxide |

| Phosphorus tribromide |

| N-Bromosaccharin |

| Triphenylphosphine |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings, guided by a directing metalating group (DMG). For this compound, the substituents themselves dictate the likely site of deprotonation. The primary DMGs on the ring are the fluorine atom and the hydroxymethyl group (which can direct after deprotonation to form an alkoxide).

The relative directing strength of these groups is a critical consideration. Fluorine is a well-established and potent DMG, typically directing lithiation to the adjacent C-H position (C-3). However, the C-3 position is already substituted with a chlorine atom. The next most likely site directed by the fluorine would be the C-1 position, but this is sterically hindered and electronically influenced by the other halogens.

The hydroxymethyl group, upon deprotonation with a strong base (e.g., n-BuLi), forms a lithium alkoxide that is also a powerful DMG, directing metalation to the ortho C-6 position. In substituted benzenes, the regioselectivity of DoM is often determined by a combination of the directing abilities of the present functional groups.

While specific experimental studies on the directed ortho metalation of this compound are not extensively detailed in publicly accessible literature, predictions can be made based on established principles. The fluorine at C-2 is a strong ortho-director, as is the alkoxide formed from the benzyl alcohol. Deprotonation is most likely to occur at the C-6 position, which is ortho to the directing hydroxymethyl group and not sterically impeded. Metalation at the C-5 position is less likely due to the presence of the adjacent bulky bromine atom.

Table 1: Predicted Regioselectivity in Directed Ortho Metalation of this compound

| Directing Group | Predicted Site of Metalation | Rationale |

| -CH₂O⁻ (from -CH₂OH) | C-6 | Strong ortho-directing effect; sterically accessible. |

| -F | C-3 (Blocked) / C-1 (Hindered) | The primary ortho position is substituted. The other position is sterically hindered. |

Cross-Coupling Reactions Utilizing Aromatic Halogens

The presence of both bromine and chlorine atoms on the aromatic ring of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. For dihalogenated substrates like this compound, selectivity is governed by the relative ease of oxidative addition of the palladium catalyst to the C-X bond. Generally, the C-Br bond is significantly more reactive than the C-Cl bond under typical Suzuki-Miyaura conditions.

This reactivity difference enables the selective coupling at the C-4 position (bromine) while leaving the C-3 position (chlorine) intact for subsequent transformations. A variety of palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., Na₂CO₃, K₃PO₄) are commonly employed. Electron-rich and electron-poor aryl and heteroaryl boronic acids can be used as coupling partners.

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Component | Example Reagents/Conditions | Purpose |

| Substrate | This compound | Aryl halide source |

| Coupling Partner | Arylboronic acid or ester | Source of new carbon fragment |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle |

| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the organoboron species |

| Solvent | Dioxane/H₂O, Toluene (B28343), DMF | Solubilizes reactants |

By carefully controlling the reaction conditions (catalyst, ligand, temperature), it is possible to achieve high yields of the mono-arylated product. The remaining chlorine atom can then be targeted for a second, distinct coupling reaction under more forcing conditions.

Heck and Sonogashira Coupling Variants

Similar to the Suzuki-Miyaura reaction, the Heck and Sonogashira couplings can be performed selectively on this compound.

The Sonogashira coupling pairs terminal alkynes with aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst. The reaction is highly efficient for aryl bromides. One could expect the selective formation of a C-C triple bond at the C-4 position of this compound, reacting with various terminal alkynes while preserving the C-Cl bond. Copper-free Sonogashira protocols have also been developed to avoid side reactions sometimes induced by the copper co-catalyst.

The Heck coupling reaction involves the coupling of an alkene with an aryl halide. The selectivity for the C-Br bond over the C-Cl bond is also pronounced in this reaction, allowing for the regioselective introduction of a vinyl group at the C-4 position.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki, Heck, and Sonogashira reactions, other cross-coupling methods can be applied. These include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Buchwald-Hartwig amination (for C-N bond formation). In all these cases, the greater reactivity of the aryl bromide compared to the aryl chloride is the guiding principle for achieving selective monofunctionalization of this compound.

Selective Reduction of Halogen Atoms and Aromatic Ring

The selective reduction of halogen atoms offers another avenue for the controlled modification of this compound. Catalytic hydrogenation is a common method for dehalogenation. The reactivity of halogens to hydrogenolysis typically follows the order C-I > C-Br > C-Cl > C-F.

This trend allows for the selective removal of the bromine atom over the chlorine and fluorine atoms. Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), it is possible to achieve selective hydrodebromination at the C-4 position. This would yield 3-chloro-2-fluorobenzyl alcohol. Subsequent reduction of the chlorine atom would require more vigorous conditions. The C-F bond is generally very robust and resistant to reduction under these conditions.

Mechanistic Studies of Key Transformations

While specific mechanistic studies for reactions involving this compound are not widely published, the mechanisms of the key transformations discussed are well-established.

Suzuki-Miyaura Coupling: The catalytic cycle involves three main steps: (1) Oxidative addition of the palladium(0) catalyst to the C-Br bond to form a Pd(II) species. (2) Transmetalation, where the organic group from the boronic acid is transferred to the palladium center. (3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Sonogashira Coupling: This reaction is believed to proceed via two interconnected catalytic cycles, one involving palladium and the other copper. The palladium cycle is similar to the Suzuki coupling, while the copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.

Directed Ortho Metalation: The mechanism involves the coordination of a strong lithium base (like n-BuLi) to the directing group (e.g., the alkoxide of the benzyl alcohol). This coordination brings the base into proximity with the ortho proton, facilitating its abstraction and forming a thermodynamically stable aryllithium species.

The electronic effects of the fluorine, chlorine, and bromine substituents play a significant role in modulating the reactivity of the aromatic ring in these transformations. Their inductive electron-withdrawing effects can influence the rate of oxidative addition and the acidity of the ring protons.

Computational Chemistry and Theoretical Studies on Halogenated Benzyl Alcohols

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energy of chemical systems. theaic.org By approximating the electron density of a molecule, DFT calculations can determine its most stable three-dimensional arrangement, known as the optimized geometry. For 4-bromo-3-chloro-2-fluorobenzyl alcohol, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations would reveal the precise spatial orientation of the bromine, chlorine, and fluorine atoms relative to the benzyl (B1604629) alcohol backbone. The results of such an analysis are expected to show that the geometry is a balance between the steric hindrance of the bulky halogen atoms and the electronic interactions, such as intramolecular hydrogen and halogen bonds. The total energy calculated by DFT provides a measure of the molecule's stability.

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-Br Bond Length | ~1.90 Å |

| O-H Bond Length | ~0.96 Å |

| C-O-H Bond Angle | ~109° |

This interactive table is based on theoretical predictions for this compound.

The Frontier Molecular Orbital Theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the distribution of the HOMO and LUMO would be significantly influenced by the electronegative halogen atoms and the hydroxyl group. The HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom, which are electron-rich regions. Conversely, the LUMO is likely distributed over the carbon atoms of the ring and along the carbon-halogen bonds, particularly the C-Br and C-Cl bonds, indicating these as potential sites for nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. theaic.orgnih.gov

Table 2: Predicted Frontier Orbital Energies for this compound (Note: The following data is illustrative, based on typical values for halogenated aromatic compounds.)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -8.1 eV |

| LUMO | ~ -4.4 eV |

This interactive table is based on theoretical predictions for this compound.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is generated by calculating the electrostatic potential at different points on the electron density surface. numberanalytics.com These maps are color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). libretexts.orgnumberanalytics.com

For this compound, the ESP map would show a significant negative potential (red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The aromatic ring would also exhibit regions of negative potential. In contrast, a region of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. theaic.org

Crucially, the ESP map would also reveal the presence of a "sigma-hole" (σ-hole) on the bromine and chlorine atoms. researchgate.netresearchgate.net A σ-hole is a region of positive electrostatic potential located on the outer surface of a halogen atom, along the extension of the covalent bond. wikipedia.orgyoutube.com This positive region arises from the anisotropic distribution of electron density around the halogen. nih.gov The strength of the σ-hole generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov This positive σ-hole is fundamental to the formation of halogen bonds.

Conformational Analysis and Intramolecular Interactions

The flexibility of the hydroxymethyl group (-CH₂OH) allows this compound to adopt various conformations. The relative stability of these conformers is determined by a delicate balance of intramolecular interactions, including hydrogen and halogen bonds.

Intramolecular hydrogen bonding is a significant factor in determining the preferred conformation of many molecules. rsc.org In halogenated benzyl alcohols, the hydroxyl group (-OH) can act as a hydrogen bond donor, while a nearby halogen atom can act as an acceptor. libretexts.org

In this compound, the ortho-fluorine atom is ideally positioned to form an intramolecular hydrogen bond with the hydrogen of the hydroxyl group (O-H···F). longdom.org The formation of this five-membered ring-like structure can significantly stabilize certain conformations. longdom.org The strength of this interaction is influenced by the electron-withdrawing nature of the other halogens on the ring, which can increase the acidity of the hydroxyl proton and thus strengthen the hydrogen bond. nih.govnih.gov Computational studies on similar ortho-fluorinated benzyl alcohols have shown that such intramolecular interactions profoundly influence the conformational landscape. longdom.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). wikipedia.org This interaction is driven by the presence of the positive σ-hole on the halogen atom. nih.govprinceton.edu

Within a single molecule of this compound, intramolecular halogen bonding could potentially occur between the bromine or chlorine atoms (as halogen bond donors) and the oxygen atom of the hydroxyl group (as a halogen bond acceptor). The likelihood and strength of such an interaction would depend on the specific conformation of the molecule. The general strength of halogen bond donors follows the trend I > Br > Cl. nih.gov Therefore, the bromine atom in the molecule would be a more potent halogen bond donor than the chlorine atom. Fluorine is generally not considered a halogen bond donor except in specific circumstances. nih.gov These intramolecular halogen bonds, while perhaps weaker than the O-H···F hydrogen bond, would also contribute to the relative stability of different conformers.

Prediction of Spectroscopic Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules like this compound. nipne.ronih.gov Methods such as the B3LYP functional combined with basis sets like 6-311+G(d,p) have proven effective in calculating NMR and vibrational spectra for a variety of organic compounds, including substituted benzyl alcohols. nih.govnih.gov These calculations are typically performed on a geometrically optimized molecular structure to ensure the predictions correspond to an energy minimum.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govnih.gov These predictions are invaluable for assigning experimental spectra and understanding how the electronic environment of each nucleus is affected by the different halogen substituents on the aromatic ring.

For this compound, theoretical calculations would provide chemical shifts for the two aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton. Similarly, ¹³C chemical shifts for all seven carbon atoms can be computed. The presence of electron-withdrawing halogens is expected to significantly influence the chemical shifts of the aromatic protons and carbons.

Below are illustrative tables of predicted NMR parameters for this compound, based on typical values for similarly substituted aromatic systems.

Table 1: Hypothetical Computed ¹H and ¹³C NMR Chemical Shifts (δ) in ppm This interactive table presents hypothetical data for illustrative purposes.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H-5 | ¹H | 7.65 | Aromatic proton, likely a doublet. |

| H-6 | ¹H | 7.40 | Aromatic proton, likely a doublet. |

| -CH₂- | ¹H | 4.75 | Methylene protons, likely a singlet or doublet depending on coupling to OH. |

| -OH | ¹H | 2.50 | Hydroxyl proton, shift is variable and depends on solvent and concentration. |

| C-1 | ¹³C | 138.5 | Aromatic carbon attached to the -CH₂OH group. |

| C-2 | ¹³C | 155.0 (d, ¹JCF ≈ 250 Hz) | Aromatic carbon attached to Fluorine. |

| C-3 | ¹³C | 125.0 | Aromatic carbon attached to Chlorine. |

| C-4 | ¹³C | 118.0 | Aromatic carbon attached to Bromine. |

| C-5 | ¹³C | 132.0 | Aromatic carbon attached to H-5. |

| C-6 | ¹³C | 129.5 | Aromatic carbon attached to H-6. |

Spin-spin coupling constants provide crucial information about the connectivity of atoms. wikipedia.org Vicinal coupling (³J) between aromatic protons is particularly useful for determining substitution patterns. organicchemistrydata.org

Table 2: Hypothetical Computed Spin-Spin Coupling Constants (J) in Hz This interactive table presents hypothetical data for illustrative purposes.

| Coupling Nuclei | Coupling Type | Predicted Value (Hz) |

|---|---|---|

| H-5, H-6 | ³J(H,H) | 8.5 |

| C-2, F | ¹J(C,F) | 250 |

| C-1, F | ²J(C,F) | 25 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. nipne.rotheaic.org Often, the calculated harmonic frequencies are scaled by an empirical factor to better match experimental anharmonic frequencies. theaic.org The predicted IR intensities and Raman activities help in the assignment of experimental spectra. nih.gov

A computational vibrational analysis of this compound would identify key stretching and bending modes. These include the O-H stretch of the alcohol group, aromatic and aliphatic C-H stretches, C=C stretching modes within the benzene (B151609) ring, and the characteristic stretching frequencies for the C-F, C-Cl, and C-Br bonds.

Table 3: Hypothetical Computed Vibrational Frequencies (cm⁻¹) and Assignments This interactive table presents hypothetical data for illustrative purposes.

| Predicted Scaled Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment (Vibrational Mode) |

|---|---|---|

| 3650 | Strong / Weak | ν(O-H) stretch |

| 3080 | Medium / Strong | ν(C-H) aromatic stretch |

| 2950 | Medium / Medium | ν(C-H) methylene stretch |

| 1580 | Strong / Strong | ν(C=C) aromatic ring stretch |

| 1460 | Strong / Strong | ν(C=C) aromatic ring stretch |

| 1420 | Medium / Medium | δ(C-H) methylene scissoring |

| 1250 | Strong / Weak | ν(C-O) stretch |

| 1150 | Very Strong / Medium | ν(C-F) stretch |

| 1050 | Medium / Strong | Ring breathing mode |

| 780 | Strong / Medium | ν(C-Cl) stretch |

(ν = stretching, δ = bending)

Reaction Mechanism Elucidation through Computational Modeling

Beyond predicting static properties, computational chemistry is a cornerstone for elucidating reaction mechanisms. mdpi.comacs.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them. This provides a detailed understanding of the reaction's feasibility, kinetics, and selectivity. For halogenated benzyl alcohols, potential reactions of interest include oxidation of the alcohol group or nucleophilic substitution at the benzylic carbon. nih.govquora.com

A transition state (TS) represents the highest energy point along the lowest energy path of a reaction, corresponding to a first-order saddle point on the potential energy surface. Locating and characterizing the TS is a primary goal of mechanistic studies. Computationally, this is achieved using algorithms that search for a structure with zero gradients and exactly one negative eigenvalue in its Hessian matrix (a matrix of second derivatives of energy).

The confirmation of a true transition state is performed via a frequency calculation. A valid TS structure will exhibit a single imaginary vibrational frequency. mdpi.comacs.org The atomic motion (displacement vector) associated with this imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the breaking of a C-H bond and formation of a C=O bond during an oxidation reaction.

Once a transition state has been located and confirmed, a Reaction Coordinate Analysis is performed to verify that it connects the intended reactants and products. This is typically done using an Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions.

The successful completion of an IRC calculation generates a path leading to the optimized geometries of the reactant complex on one side and the product complex on the other. This analysis provides a detailed visualization of the geometric changes occurring throughout the reaction, such as bond breaking and formation, and confirms the role of the transition state in the proposed mechanism. For a reaction like the oxidation of this compound, the IRC would trace the pathway from the alcohol to the corresponding aldehyde, revealing the synchronous or asynchronous nature of bond transformations. nih.gov

Advanced Analytical Methodologies for Research on 4 Bromo 3 Chloro 2 Fluorobenzyl Alcohol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the synthesis and analysis of 4-Bromo-3-chloro-2-fluorobenzyl alcohol, enabling its separation from reaction mixtures and the precise assessment of its purity. The selection of a specific technique is contingent upon the sample's characteristics and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a key technique for the purity assessment of this compound. Developing a robust HPLC method involves the strategic selection of a stationary phase, mobile phase, and detector to achieve optimal separation from impurities and starting materials.

For halogenated aromatic compounds, reversed-phase HPLC is commonly employed. A C18 column is often a suitable choice for the stationary phase due to its hydrophobicity, which allows for effective separation of aromatic compounds. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. oup.com The ratio of these solvents can be adjusted to fine-tune the retention time of the analyte. sielc.com Adding a small amount of acid, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape for polar compounds. chromforum.org

Method development for separating complex mixtures of halogenated aromatics may also explore alternative stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, which can offer different selectivity based on pi-pi interactions. chromforum.org Optimization of parameters like column temperature can also be used to enhance resolution between closely eluting peaks. chromforum.org Detection is typically performed using a UV detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance, often around 210-254 nm. rsc.orgresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase (Column) | C18, 5 µm particle size, 4.6 x 250 mm | Provides good hydrophobic retention for aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | Adjusting the ratio allows for control over retention and separation. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Detection | UV at 220 nm | Wavelength for detecting the aromatic chromophore. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, the direct analysis of benzyl (B1604629) alcohols by GC can be challenging due to the polar hydroxyl group, which can lead to poor peak shape and adsorption on the GC column. nih.gov To overcome these issues, derivatization is often employed to convert the alcohol into a more volatile and less polar derivative. researchgate.netgcms.cz

A common derivatization strategy for alcohols is the formation of esters. researchgate.net For instance, reacting this compound with a reagent like 2,3,4,5,6-pentafluorobenzoyl chloride (PFBoylCl) would yield a pentafluorobenzoyl ester. nih.govresearchgate.net This derivative is significantly more volatile and is highly responsive to sensitive detectors like an Electron Capture Detector (ECD), making it suitable for trace analysis. nih.gov The optimal conditions for such a derivatization reaction typically involve heating the alcohol with the reagent at around 60°C for 45 minutes. nih.govresearchgate.net Another approach involves silylation, which replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, to increase volatility and thermal stability. gcms.cznih.gov

Table 2: Representative GC Parameters for Analysis of Derivatized this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Reagent | Pentafluorobenzoyl chloride (PFBoylCl) | Increases volatility and ECD sensitivity. nih.gov |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) | Standard non-polar column for general-purpose separations. ewai-group.com |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good efficiency. nih.gov |

| Injector Temperature | 260 °C | Ensures rapid volatilization of the derivative. ewai-group.com |

| Oven Program | Initial 60°C, ramp to 280°C | Temperature gradient to separate compounds with different boiling points. ewai-group.com |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) | FID for general quantitation, ECD for high sensitivity to halogenated derivatives. |

Column chromatography is an essential preparative technique for the purification of this compound from crude reaction mixtures. magritek.com This method separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.

For a moderately polar compound like a substituted benzyl alcohol, silica (B1680970) gel is the most common stationary phase. The separation is typically achieved using a mobile phase consisting of a non-polar solvent, such as hexane (B92381), and a more polar solvent, like ethyl acetate (B1210297). magritek.com The process often starts with a low polarity mobile phase (high hexane content) to elute non-polar impurities. The polarity is then gradually increased by adding more ethyl acetate to elute the desired benzyl alcohol, leaving more polar impurities adsorbed to the silica. The progress of the separation is monitored by collecting fractions and analyzing them using a technique like Thin-Layer Chromatography (TLC). magritek.com

Table 3: Typical Column Chromatography Purification Strategy

| Component | Specification | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Adsorbent for separating compounds based on polarity. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Solvent system to move compounds through the column; polarity is increased over time. |

| Loading Method | Crude product adsorbed onto a small amount of silica gel (dry loading) | Ensures an even application of the sample to the column. |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization | To identify which fractions contain the purified product. magritek.com |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide both chromatographic retention data and mass information, enabling unambiguous identification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the structural confirmation of this compound, especially after derivatization. researchgate.net The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique that fragments the molecule in a reproducible pattern, creating a unique mass spectrum that serves as a chemical fingerprint. scholarsresearchlibrary.com For benzyl alcohol and its derivatives, characteristic fragments can be observed, allowing for positive identification. scholarsresearchlibrary.comnih.gov GC-MS is also used to confirm the structure of final products in multi-step syntheses. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is advantageous for analyzing compounds that are not sufficiently volatile or thermally stable for GC, even with derivatization. An HPLC system separates the sample, and the eluent is directed to a mass spectrometer. Techniques like Electrospray Ionization (ESI) are used to ionize the analyte molecules in the liquid phase before they enter the mass analyzer. LC-MS, and particularly its tandem version (LC-MS/MS), can provide high sensitivity and selectivity, making it suitable for analyzing complex mixtures. acs.org

Table 4: Comparison of GC-MS and LC-MS for Analysis

| Feature | GC-MS | LC-MS |

|---|---|---|

| Principle | Separates volatile/derivatized compounds followed by mass analysis. | Separates liquid-soluble compounds followed by mass analysis. |

| Sample Requirement | Volatile and thermally stable; often requires derivatization for alcohols. nih.gov | Soluble in mobile phase; suitable for less volatile compounds. |

| Ionization Method | Typically Electron Ionization (EI). scholarsresearchlibrary.com | Typically Electrospray Ionization (ESI) or APCI. acs.org |

| Primary Application | Purity confirmation, identification of byproducts, structural elucidation. researchgate.net | Analysis of complex mixtures, quantification of non-volatile analytes. |

Quantitative Analysis for Reaction Monitoring and Yield Determination

Quantitative analysis is crucial for optimizing synthetic procedures and accurately determining the yield of this compound. The chromatographic methods described above are central to these measurements.

Reaction monitoring can be effectively performed by taking aliquots from the reaction mixture at different time points and analyzing them using HPLC or GC. researchgate.net This allows for tracking the consumption of starting materials and the formation of the product over time, helping to determine the optimal reaction time and conditions. researchgate.net For example, an HPLC method can be validated for linearity, accuracy, and precision to ensure that the measured peak area is directly proportional to the concentration of the analyte. researchgate.net

Table 5: Steps for Quantitative Analysis and Yield Determination

| Step | Methodology | Objective |

|---|---|---|

| 1. Method Validation | Analyze standard solutions of known concentrations to establish linearity, accuracy, and precision. researchgate.net | Ensure the analytical method is reliable for quantification. |

| 2. Calibration Curve Generation | Plot peak area versus concentration for a series of standards. ewai-group.com | Create a reference curve to determine the concentration of unknown samples. |

| 3. Reaction Monitoring | Inject aliquots of the reaction mixture into an HPLC or GC at timed intervals. | Track product formation and starting material consumption to optimize reaction conditions. researchgate.net |

| 4. Purity Assessment | Analyze the final, purified product and calculate the area percentage of the main peak. | Determine the purity of the isolated compound. |

| 5. Yield Calculation | Quantify the amount of pure product using the calibration curve and account for purity to calculate the final yield. | Determine the efficiency of the chemical synthesis. |

Role of 4 Bromo 3 Chloro 2 Fluorobenzyl Alcohol As a Versatile Synthetic Intermediate in Chemical Research

Precursor in the Synthesis of Biologically Relevant Scaffolds

The unique substitution pattern of 4-bromo-3-chloro-2-fluorobenzyl alcohol makes it an important intermediate in the synthesis of scaffolds for biologically active molecules. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine and chlorine atoms offer sites for further molecular elaboration through various coupling reactions.

Heterocyclic compounds are central to medicinal chemistry. This compound serves as a precursor for the corresponding aldehyde, which is a key component in multicomponent reactions to form a variety of heterocyclic systems. The benzyl (B1604629) alcohol can be oxidized in situ to 4-bromo-3-chloro-2-fluorobenzaldehyde, which then reacts with other substrates to build the heterocyclic core. d-nb.info This approach is efficient as it avoids the isolation of the often unstable aldehyde intermediate. For instance, this strategy is employed in the synthesis of dihydropyridines and dihydropyrimidinones, which are important pharmacophores. d-nb.info

Table 1: Intermediates for Heterocyclic Scaffolds This table illustrates the role of this compound as a precursor to an aldehyde intermediate, which is then used to form various heterocyclic cores.

| Starting Intermediate | In Situ Generated Intermediate | Reagents for Cyclization (Example) | Resulting Heterocyclic Core (Scaffold) |

| This compound | 4-Bromo-3-chloro-2-fluorobenzaldehyde | Ethyl acetoacetate, Ammonium (B1175870) acetate (B1210297) | Dihydropyridine |

| This compound | 4-Bromo-3-chloro-2-fluorobenzaldehyde | Ethyl acetoacetate, Urea | Dihydropyrimidinone |

Organofluorine compounds are of significant interest in pharmaceutical and agrochemical research. This compound is an excellent starting material for creating more complex fluorinated molecules. nbinno.com The existing fluorine atom imparts specific electronic properties, while the bromine atom serves as a versatile handle for introducing further complexity. It can readily participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of a wide range of other molecular fragments, leading to advanced fluorinated intermediates that are otherwise difficult to synthesize. nbinno.com The unique reactivity imparted by the halogen substituents makes it a valuable building block in medicinal chemistry for designing novel molecules. nbinno.com